molecular formula C12H17NO3 B1425899 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid CAS No. 1374509-40-6

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid

Cat. No.: B1425899
CAS No.: 1374509-40-6
M. Wt: 223.27 g/mol
InChI Key: XYTMISPHJKGQML-UHFFFAOYSA-N
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Description

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-methoxypropylamino group and a methyl group at the 2-position

Scientific Research Applications

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future potential of amino acid-based therapeutics in the treatment of diseases and the diverse effects of naturally occurring amino acid oxygenase is far-reaching . The compound “4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid” could potentially be used in various fields including pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Amidation: The carboxyl group of 2-methylbenzoic acid is converted to an amide using 3-methoxypropylamine under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Hydrolysis: The resulting amide is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a carboxyl group.

    4-[(3-Methoxypropyl)amino]-2-methylbenzenesulfonamide: Similar to the above compound but with a methyl group at the 2-position.

Uniqueness

4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-methoxypropylamino group and a methyl group on the benzoic acid core makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-(3-methoxypropylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-8-10(13-6-3-7-16-2)4-5-11(9)12(14)15/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTMISPHJKGQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227525
Record name Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-40-6
Record name Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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